Ferulenol

描述

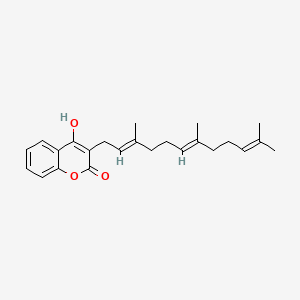

Ferulenol is a natural product found in Ferula communis . It is a sesquiterpene prenylated coumarin derivative . The molecular formula of this compound is C24H30O3 and it has a molecular weight of 366.5 g/mol .

Synthesis Analysis

The synthesis of this compound has been achieved by engineered Escherichia coli . The 4-Hydroxycoumarin (4HC) was used as a lead compound for the chemical synthesis . The biosynthetic pathway of this compound and its isomeric structure were reconstructed in E. coli BL21 (DE3)pLysS carrying pCDFDuet-AtaPT-CstDXS, where 4HC was the fed precursor .

Molecular Structure Analysis

The IUPAC name of this compound is 4-hydroxy-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]chromen-2-one . The InChI and SMILES strings provide a detailed view of the molecular structure .

Chemical Reactions Analysis

This compound specifically inhibits succinate ubiquinone reductase at the level of the ubiquinone cycle . This inhibition results from a limitation of electron transfers initiated by the reduction of ubiquinone to ubiquinol in the ubiquinone cycle .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 366.5 g/mol . It is a solid substance . The molecular formula of this compound is C24H30O3 .

作用机制

Target of Action

Ferulenol, a sesquiterpene prenylated coumarin derivative, specifically inhibits succinate ubiquinone reductase . This enzyme is essential for the survival of several bacteria and parasites . It is a peripheral membrane protein that catalyzes the oxidation of malate to oxaloacetate, a crucial step in the tricarboxylic acid cycle . It is also involved in the reduction of the quinone pool in the electron transport chain, contributing to cellular bioenergetics .

Mode of Action

This compound interacts with its target, succinate ubiquinone reductase, at the level of the ubiquinone cycle . It acts as a potent inhibitor of malate:quinone oxidoreductase from Campylobacter jejuni . The inhibition mechanism of this compound involves mixed-type inhibitors versus malate and noncompetitive versus quinone, suggesting the existence of a third binding site to accommodate these inhibitors .

Biochemical Pathways

This compound affects the tricarboxylic acid cycle by inhibiting the enzyme malate:quinone oxidoreductase . This enzyme catalyzes the oxidation of malate to oxaloacetate, a crucial step in the tricarboxylic acid cycle . In addition, it is involved in the reduction of the quinone pool in the electron transport chain, thus contributing to cellular bioenergetics .

Pharmacokinetics

It’s known that this compound can be produced without the external supply of prenyl precursors . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

This compound exerts anti-cancer activity through the downregulation of Bcl2 protein along with upregulation of Bax protein in benzo[a]pyrene-induced lung cancer in a rat model . It can alter the functionality of lung mitochondria by increasing the production of superoxide anion and mitochondrial swelling .

Action Environment

It’s known that this compound can be produced by engineered escherichia coli . The results suggested the potential use of this engineered pathway for synthesizing the farnesylated-4HC derivatives, especially this compound . More research is needed to understand how environmental factors influence this compound’s action, efficacy, and stability.

未来方向

生化分析

Biochemical Properties

Ferulenol specifically inhibits succinate ubiquinone reductase at the level of the ubiquinone cycle . This enzyme is involved in the oxidation of malate to oxaloacetate, a crucial step in the tricarboxylic acid cycle . This compound’s interaction with this enzyme disrupts the normal biochemical reactions within the cell .

Cellular Effects

This compound has been shown to stimulate tubulin polymerization in vitro . This rearranges cellular microtubule networks into short fibers and alters nuclear morphology, leading to cytotoxicity in various human tumor cell lines . It also influences cell function by increasing the production of superoxide anion and mitochondrial swelling .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition . It inhibits succinate ubiquinone reductase without altering succinate dehydrogenase activity of complex II of the electron chain transport system . This specific inhibition disrupts the normal function of the enzyme, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that this compound can alter the functionality of lung mitochondria by increasing the production of superoxide anion and mitochondrial swelling . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low concentrations, this compound demonstrates hyperproliferative effects, while higher doses are toxic . This suggests that there may be a threshold effect observed in these studies, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the tricarboxylic acid cycle, specifically in the oxidation of malate to oxaloacetate . It interacts with the enzyme succinate ubiquinone reductase, inhibiting its function and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound can affect the localization or accumulation of certain proteins within the cell .

Subcellular Localization

Given its interactions with enzymes involved in the tricarboxylic acid cycle, it is likely that this compound is localized to the mitochondria, where these biochemical reactions occur .

属性

IUPAC Name |

4-hydroxy-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-21-23(25)20-13-5-6-14-22(20)27-24(21)26/h5-6,9,11,13-15,25H,7-8,10,12,16H2,1-4H3/b18-11+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJDBBUWWOAOLD-CFBAGHHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCC1=C(C2=CC=CC=C2OC1=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC1=C(C2=CC=CC=C2OC1=O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6805-34-1, 650571-76-9 | |

| Record name | Ferulenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006805341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FERULENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG6L57MGV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)

![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)

![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)

![Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B560305.png)

![[2-(Methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B560306.png)

![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)